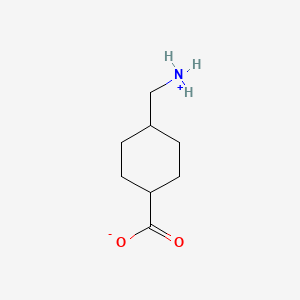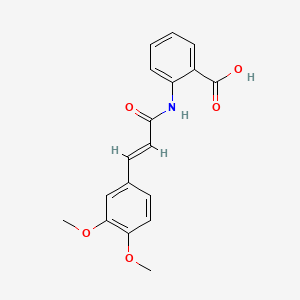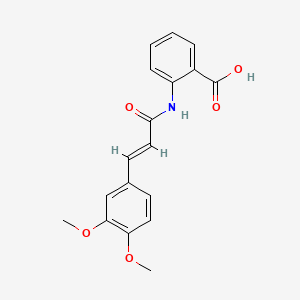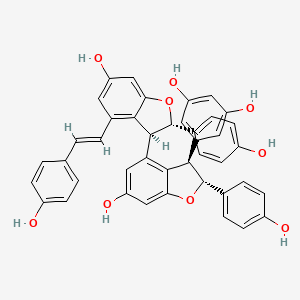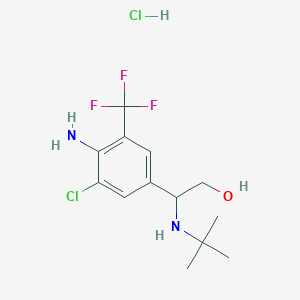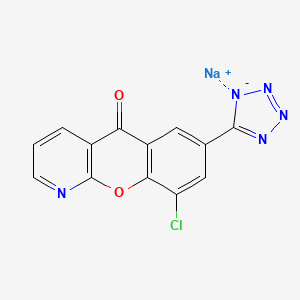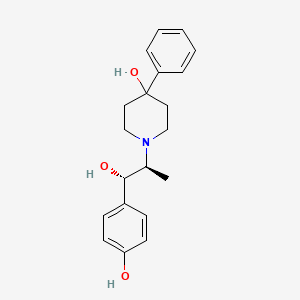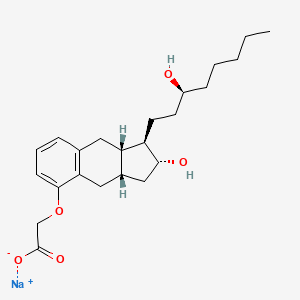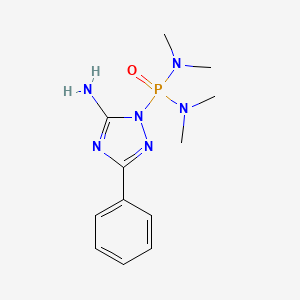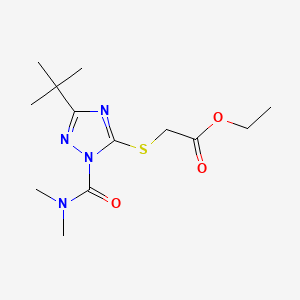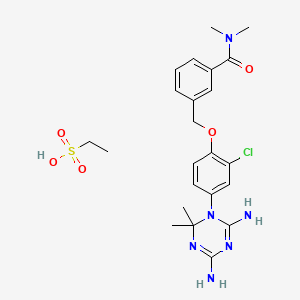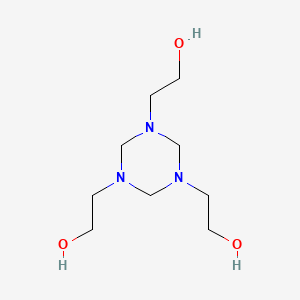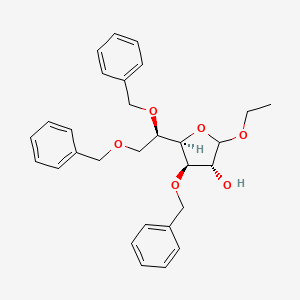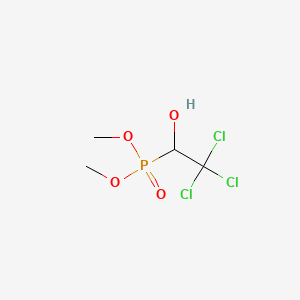
Saperconazol
Übersicht
Beschreibung
Saperconazole is a compound with the molecular formula C35H38F2N8O4 . It is a broad-spectrum antifungal triazole with strong antiaspergillus activity .
Synthesis Analysis
The synthesis of Saperconazole involves the inhibition of ergosterol synthesis, which coincides with an accumulation of 14-methylated sterols .Molecular Structure Analysis
The molecular structure of Saperconazole is complex, with multiple functional groups. It includes a triazole ring, which is common in many antifungal agents .Physical And Chemical Properties Analysis
Saperconazole has a density of 1.4±0.1 g/cm3, a boiling point of 812.5±75.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It has a molar refractivity of 179.9±0.5 cm3, and a polar surface area of 101 Å2 .Wissenschaftliche Forschungsanwendungen
1. Antifungal Activity In Vitro
- Application Summary: Saperconazole, a novel orally active triazole antifungal, has been found to inhibit Candida spp., Aspergilhis spp., and dermatophyte fungi in vitro .
- Methods of Application: The minimal inhibitory concentrations for Candida spp. and dermatophytes were relatively high, like those of comparable triazole antifungals, but all of the Aspergillus isolates tested were inhibited by less than 0.1 mg/l .
- Results: Relative inhibition factors of saperconazole were in the range 31–76% for Candida isolates, 6–18% for Aspergillus isolates and 5–10% for dermatophytes . These figures predict a good inhibitory activity of saperconazole for all the fungi tested, with particularly strong activity against Aspergillus spp. and dermatophytes .
2. Efficacy in Systemic Murine Aspergillosis
- Application Summary: Saperconazole was found to be efficacious in vivo against different Aspergillus isolates .
- Methods of Application: Groups of ten 5-week-old female CD-1 mice were infected intravenously with Aspergillus conidia. Saperconazole was given orally twice a day for 11 days, beginning 1 day post-infection, at 50, 100 or 200 mg kg −1 day −1 .
- Results: Saperconazole at 200 mg kg −1 day −1 reduced colony forming units of aspergillus in kidneys more than 1000-fold compared to untreated or HPBC treated mice (P < 0·001) and saperconazole regimens were superior to amphotericin B therapy (P < 0·01) .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38F2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUADITLKOCMHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38F2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869535 | |
| Record name | 2-(Butan-2-yl)-4-(4-{4-[4-({2-(2,4-difluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Saperconazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



